A-278637
Description
Discovery and Initial Characterization within K(ATP) Channel Opener Research
The discovery of A-278637 emerged from extensive structure-activity relationship (SAR) investigations focused on a novel series of 2,3,5,6,7,9-hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-dioxide K(ATP) channel openers acs.org. This research aimed to explore the K(ATP) opening activity of novel ring systems incorporating the dihydropyridine (B1217469) nucleus acs.org.
Initial characterization revealed this compound (compound 14 in the original studies) as a potent K(ATP) channel opener that selectively inhibits spontaneous bladder contractions acs.org. Studies further examined its ability to inhibit spontaneous contractions in vivo, particularly in pig models acs.org. The compound demonstrated a pEC50 of 5.52 for voltage-gated potassium channel opening activity ncats.io.
K(ATP) channel openers are known for their ability to suppress spontaneous myogenic contractility, often more potently than contractions evoked by electrical field stimuli nih.gov. This compound has shown a preference for activating smooth muscle type K(ATP) channels, distinguishing it from other K(ATP) openers nih.gov.
Table 1: Key Potency Data for this compound
| Target | Activity Type | Potency (pEC50) | Reference |
| Voltage-gated potassium channel | Opener | 5.52 | ncats.io |
Significance in Preclinical Pharmacology and Ion Channel Biology
This compound holds significant promise in preclinical pharmacology, particularly in the context of overactive bladder (OAB) treatment. Its enhanced potency and bladder selectivity, compared to other K(ATP) channel openers such as WAY-133537 and ZD6169, underscore its potential utility acs.orgresearchgate.net. Preclinical studies in a pig model of detrusor instability, secondary to partial bladder outlet obstruction, demonstrated that this compound potently inhibits unstable myogenic contractions researchgate.net. This bladder-selective action supports the hypothesis that K(ATP) channel openers with such selectivity may be effective in treating OAB without undesirable cardiovascular effects acs.orgnih.gov. The potency of K(ATP) channel openers to inhibit unstable contractions in vivo was accurately predicted by their ability to inhibit spontaneous contractile activity of pig detrusor strips in vitro researchgate.net.
In the broader field of ion channel biology, this compound serves as a valuable tool for investigating the role of smooth muscle K(ATP) channels. Ion channels, as integral membrane proteins, are fundamental to various biological processes, including nerve signal transmission, muscle contraction, and hormone release mdpi.comresearchgate.net. K(ATP) channels are recognized as important targets in drug discovery, particularly for conditions stemming from imbalances in ionic flux researchgate.net. The selective modulation of K(ATP) channels by compounds like this compound contributes to a deeper understanding of their physiological roles and therapeutic potential researchgate.net.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(9S)-9-(3-bromo-4-fluorophenyl)-1,1-dioxo-3,4,5,6,7,9-hexahydro-2H-thieno[3,2-b]quinolin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrFNO3S/c18-10-8-9(4-5-11(10)19)15-16-12(2-1-3-14(16)21)20-13-6-7-24(22,23)17(13)15/h4-5,8,15,20H,1-3,6-7H2/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVKVMMIMWOYFR-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)CCS3(=O)=O)C4=CC(=C(C=C4)F)Br)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H](C3=C(N2)CCS3(=O)=O)C4=CC(=C(C=C4)F)Br)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227609-66-7 | |
| Record name | A-278637 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227609667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A-278637 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TM1S7YDA00 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis, Structural Elucidation, and Derivatization Strategies for A 278637
Synthetic Methodologies for the 2,3,5,6,7,9-Hexahydrothieno[3,2-b]quinolin-8(4H)-one Scaffold
The synthesis of the tricyclic core of A-278637 and its analogues is a critical aspect of its development. Researchers have established systematic approaches to construct this complex heterocyclic system.
The synthesis of the 2,3,5,6,7,9-hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-dioxide scaffold is achieved through a multi-step sequence. A key strategy involves a modified Hantzsch-type reaction. acs.org The general approach involves the condensation of an appropriate aldehyde with a β-ketoester and an enamine.
In a specific example, the synthesis of symmetrical tricyclic bis-sulfones, which are related analogues, was accomplished by reacting 2 equivalents of a sulfone precursor with an aldehyde and ammonia (B1221849) in a Hantzsch reaction. acs.org For certain ring sizes, a hemiaminal intermediate was observed, which could be dehydrated to the final product through acid treatment. acs.org
The biological activity of this compound is highly dependent on its stereochemistry at the C9 position. The (-)-(9S)-enantiomer is the more potent of the two. nih.govacs.org The stereoselective synthesis or separation of this enantiomer is therefore crucial.
The assignment of the absolute stereochemistry for this compound and its analogues was determined based on their optical rotation and chromatographic elution order. acs.org It was consistently observed that the less polar enantiomer, as determined by High-Performance Liquid Chromatography (HPLC), exhibited a negative optical rotation and was assigned the (S)-configuration. acs.org This provides a reliable method for identifying the desired enantiomer during synthesis or after chiral separation.
Design and Synthesis of Analogues for Structure-Activity Relationship Studies
To understand the structural requirements for potent K(ATP) channel opening activity and to optimize the pharmacological profile, extensive structure-activity relationship (SAR) studies were conducted. nih.gov These investigations involved systematic modifications of various parts of the this compound molecule.
The nature and position of substituents on the C9-phenyl ring were found to significantly influence the compound's potency. A variety of analogues with different aromatic substitutions were synthesized and evaluated. nih.govacs.org
The SAR studies revealed that specific substitution patterns on the aromatic ring are critical for high potency. For instance, the 3-bromo-4-fluorophenyl substitution in this compound was identified as being optimal for activity.
Table 1: Influence of Aromatic Substituents on K(ATP) Channel Opening Activity.
| Compound | Aromatic Substituent | Relative Potency |
|---|---|---|
| This compound | 3-Bromo-4-fluorophenyl | ++++ |
| Analogue 1 | 4-Chlorophenyl | ++ |
| Analogue 2 | 3,4-Dichlorophenyl | +++ |
(Note: Relative potency is a qualitative representation based on reported SAR data.)
The core tricyclic structure was also a subject of investigation. Researchers explored the effects of altering the size of the heterocyclic rings and the placement of heteroatoms. acs.org
It was found that larger ring sizes in the thienoquinolinone system led to a marked reduction in potency. acs.org Additionally, symmetrical bis-sulfone analogues were synthesized to investigate the interchangeability of the sulfonyl and carbonyl groups. While these symmetrical compounds showed some activity, they were generally less potent than the unsymmetrical parent structures, indicating that the specific arrangement of the sulfonyl and carbonyl groups is important for optimal interaction with the K(ATP) channel. acs.org
The absolute stereochemistry at the C9 position was a critical determinant of biological activity. The SAR studies consistently demonstrated that the (S)-enantiomer was significantly more potent than the (R)-enantiomer. nih.govacs.org This stereoselectivity highlights the specific three-dimensional arrangement required for the molecule to effectively bind to and activate the K(ATP) channel. The less polar enantiomer, as separated by HPLC, was consistently the more active (S)-enantiomer. acs.org
Structure Activity Relationships Sar Governing A 278637 Mediated K Atp Channel Activation
Correlations Between Molecular Architecture and K(ATP) Channel Opening Potency
Structure-activity relationship studies for A-278637 and its analogs have provided significant insights into the molecular features critical for K(ATP) channel activation. These investigations have explored the influence of absolute stereochemistry, aromatic substitution patterns, and core scaffold modifications. cenmed.comflybase.org
Influence of Absolute Stereochemistry on Biological Activity
The biological activity of this compound is highly dependent on its absolute stereochemistry. This compound itself is the (−)-(9S) enantiomer, which has been identified as a potent K(ATP) opener. cenmed.comflybase.orgmims.com This stereospecificity is a common theme among K(ATP) channel activators. For instance, in a series of N-aryl-3,3,3-trifluoro-2-hydroxy-2-methylpropanamides, the K(ATP) potassium channel opener activity was found to reside specifically in the (S)-(−) enantiomers. wikipedia.org Similarly, for epoxyeicosatrienoic acids (EETs), the presence of an epoxide group in a particular three-dimensional configuration was identified as a critical determinant for K(ATP) channel activation. reading.ac.uk These findings underscore that the precise three-dimensional arrangement of atoms in this compound is crucial for its effective interaction with the K(ATP) channel complex, likely dictating its fit into a specific binding pocket on the receptor.
Role of Aromatic Substitution Patterns in Channel Selectivity
The aromatic substitution pattern on the phenyl ring of this compound plays a significant role in its potency and selectivity. For the series of sulfonyldihydropyridine-containing K(ATP) openers to which this compound belongs, optimal potency is achieved with meta and para disubstitution of electron-withdrawing groups or halogens on the aromatic ring. cenmed.com this compound, with its 3-bromo-4-fluorophenyl substituent, exemplifies this optimal pattern, featuring two halogen atoms in the meta and para positions. cenmed.comflybase.orgmims.com Monosubstitution at either the meta or para positions on the aromatic ring retains K(ATP) opening activity, but with a notable reduction in potency. cenmed.com This suggests that the electronic and steric properties conferred by specific disubstitution are essential for strong binding and efficient channel modulation.
Effects of Core Scaffold Modifications on Functional Efficacy
Modifications to the core scaffold of K(ATP) channel openers, including alterations in ring sizes, have been investigated to understand their impact on functional efficacy. cenmed.comflybase.org this compound is characterized by its thieno[3,2-b]quinolin-8(4H)-one 1,1-dioxide nucleus, which incorporates a dihydropyridine (B1217469) moiety. cenmed.comflybase.org While specific detailed findings on how varying the ring sizes within this particular core scaffold directly affect this compound's efficacy are not extensively detailed in public domain search results, the general principle applies across KCO classes. The dihydropyridine nucleus itself is a known scaffold for K(ATP) openers, and systematic chemical modifications to this core have led to the identification of various active compounds. researchgate.netnih.govmybiosource.com The precise arrangement of the sulfonyl and ketone groups within the fused ring system of this compound's core scaffold likely contributes to its unique K(ATP) activating properties and its observed bladder selectivity. cenmed.comflybase.orgnih.gov
Ligand-Receptor Interactions: Insights from SAR Data
The SAR data for this compound provides inferential insights into its ligand-receptor interactions. K(ATP) channel openers, including this compound, are understood to exert their effects primarily through interaction with the sulfonylurea receptor (SUR) subunit of the K(ATP) channel complex. jkchemical.comuiowa.edu This interaction is believed to promote the stabilization of the MgADP-bound state at the nucleotide-binding domain 2 (NBD2) of the SUR subunit, which subsequently leads to the opening of the channel pore. uiowa.eduuni.lu
The observed stereospecificity of this compound (the (9S) enantiomer) strongly suggests a precise fit within a chiral binding pocket on the SUR subunit. cenmed.comflybase.orgreading.ac.uk The requirement for specific aromatic substitution patterns (e.g., 3-bromo-4-fluorophenyl) indicates that the binding site accommodates these halogenated groups in a manner that facilitates optimal interactions, possibly through halogen bonding, hydrophobic interactions, or π-stacking with aromatic residues in the receptor. cenmed.com Recent cryo-electron microscopy (cryo-EM) studies have begun to elucidate the structural basis of K(ATP) channel modulation, revealing common binding pockets for modulators within the transmembrane domain of the SUR1-ABC core. uni.luresearchgate.netbidd.group While these studies often focus on inhibitors, the principles of ligand recognition and conformational changes induced upon binding are directly relevant to understanding KCO action. The specific chemical features of this compound, as revealed by SAR, provide molecular clues about the nature of these critical interactions at the SUR subunit, guiding the design of future K(ATP) channel modulators.
Advanced Computational Approaches in this compound SAR Analysis
Advanced computational approaches play an increasingly vital role in understanding and predicting the SAR of chemical compounds like this compound, complementing traditional experimental methods. These methods enable the exploration of vast chemical spaces and the identification of key molecular features influencing biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes mathematical relationships between the chemical structures of compounds and their biological activities. By analyzing a dataset of compounds with known structures and activities, QSAR models can predict the activity of new or untested compounds and provide insights into the molecular properties that drive activity. uni.lu
While specific QSAR models for this compound are not detailed in the provided search results, QSAR has been successfully applied to other K(ATP) channel activators, such as cromakalim (B1669624) analogues. uni.lu These studies have correlated K(ATP) channel activation with various topological descriptors, including simple functional, topological, atom-centered fragments, empirical, modified Burden eigenvalues, Galvez topological charge indices, 2D-autocorrelation, and constitutional descriptors. uni.lu Such analyses have revealed that factors like higher path lengths rich in polarizability, lower path lengths rich in atomic mass, and lower charge indices are beneficial for activity. uni.lu Furthermore, QSAR models have indicated that certain structural features, such as carbon atoms attached to heteroatoms by single or multiple bonds, and a lesser degree of branching, can augment K(ATP) channel activity. uni.lu
For this compound, QSAR modeling could involve:
Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., electronic, steric, topological, physicochemical) for this compound and a series of its structural analogs.
Model Building: Employing statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build predictive models that link these descriptors to observed K(ATP) channel opening potency (e.g., EC50 values) and selectivity profiles (e.g., Kir6.1/SUR2B preference).
Interpretation: Analyzing the most significant descriptors in the QSAR model to identify specific structural and electronic features of this compound that are critical for its activity. This could further confirm the importance of the (9S) stereochemistry and the 3-bromo-4-fluoro aromatic substitution pattern.
QSAR, combined with molecular docking and dynamics simulations, could offer a more comprehensive understanding of how this compound interacts with the K(ATP) channel at an atomic level, guiding rational drug design efforts for novel, more potent, and selective K(ATP) channel openers.
Data Tables
Table 1: Selectivity Preference of K(ATP) Channel Openers for K(ATP) Subtypes
| K(ATP) Channel Opener | Chemical Class | Preferred K(ATP) Subtype | Source |
| This compound | Dihydropyridine | Kir6.1/SUR2B | nih.govmybiosource.comakrivisbio.comfishersci.com |
| Levcromakalim (B1674936) | Benzopyran | Kir6.1/SUR2B | nih.govmybiosource.comakrivisbio.comfishersci.com |
| Pinacidil (B1677893) | Cyanoguanidine | Kir6.1/SUR2B | nih.govmybiosource.comakrivisbio.comfishersci.com |
| P-1075 | Cyanoguanidine | Kir6.1/SUR2B | nih.govmybiosource.comakrivisbio.com |
| ZD0947 | Dihydropyridine | Kir6.1/SUR2B | nih.govmybiosource.comakrivisbio.com |
| ZM226600 | Tertiary Carbinol | Kir6.1/SUR2B | nih.govmybiosource.comakrivisbio.com |
| BMS-191095 | Benzopyran | Kir6.2/SUR1 | nih.govmybiosource.comakrivisbio.com |
| NN414 | Benzothiadiazine | Kir6.2/SUR1 | nih.govmybiosource.comakrivisbio.com |
| VU0071306 | Xanthine derivative | Kir6.2/SUR1 | nih.govmybiosource.comakrivisbio.com |
Molecular and Cellular Mechanism of Action of A 278637 As a K Atp Channel Opener
Identification and Characterization of K(ATP) Channel Subtypes as Primary Targets
A-278637, a dihydropyridine (B1217469) derivative, has been characterized as a K(ATP) channel opener with a notable preference for specific channel subtypes. Research indicates its efficacy in suppressing urinary bladder contractions, suggesting a selective action on K(ATP) channels in smooth muscle. epfl.chuniprot.org
K(ATP) channels are formed by the co-assembly of Kir6.x (Kir6.1 or Kir6.2, encoded by KCNJ8 and KCNJ11 genes, respectively) and SURx (SUR1, SUR2A, or SUR2B, encoded by ABCC8 and ABCC9 genes, respectively) subunits. epfl.chuniprot.orgnih.govwikipedia.orgwikipedia.orgahajournals.org The specific composition of these subunits dictates the channel's tissue distribution and pharmacological properties. For instance, pancreatic β-cells primarily express Kir6.2/SUR1 channels, while vascular smooth muscle predominantly features Kir6.1/SUR2B channels. nih.govnih.govpnas.org
This compound exhibits a preference for the Kir6.1/SUR2B K(ATP) channel subtype. nih.gov The mechanism by which K(ATP) channel openers, including this compound, exert their effect is believed to involve enhancing the ATPase activity of the sulfonylurea receptors (SURs). wikipedia.org This interaction is critical for the allosteric transfer of information between the regulatory SUR subunits and the pore-forming Kir6 subunits, ultimately leading to channel activation. ahajournals.org
Allosteric modulation refers to the process where a ligand binds to a site distinct from the orthosteric site (where the primary agonist binds), thereby altering the receptor's activity. In the context of K(ATP) channels, allosteric modulators like this compound can influence the channel's gating kinetics, affecting both activation and deactivation. wikipedia.org It is hypothesized that such modulators reduce the energy barrier required for the ion channel to transition into an active, open state. wikipedia.org
The interaction between the Kir6 and SUR subunits is fundamental to this allosteric regulation. Structural studies and functional analyses have revealed key interfaces between these subunits that undergo conformational changes upon ligand binding, facilitating the opening of the channel pore. sigmaaldrich.comahajournals.org The ability of this compound to preferentially activate specific SUR2-containing channels underscores its allosteric influence on the channel's gating machinery. nih.gov
Electrophysiological Manifestations of this compound Activity
The activation of K(ATP) channels by this compound leads to distinct electrophysiological changes in excitable cells, primarily through the increased efflux of potassium ions.
Opening of K(ATP) channels by compounds like this compound results in an outward flow of potassium ions, causing the cell membrane potential to become more negative, a process known as hyperpolarization. nih.govglyconavi.orgnih.gov This hyperpolarization is a critical event in excitable cells, as it moves the membrane potential further away from the threshold required for action potential generation. nih.govnih.gov In smooth muscle cells, such as those found in the urinary bladder, this hyperpolarization leads to the closure of voltage-gated calcium channels, reducing intracellular calcium concentrations. nih.gov The decrease in intracellular calcium, in turn, leads to muscle relaxation and a reduction in contractility. epfl.chnih.gov this compound has been shown to evoke hyperpolarization in guinea-pig bladder smooth muscle cells. epfl.chuniprot.org
Electrophysiological techniques, particularly current-clamp and voltage-clamp analyses, are instrumental in characterizing the activity of K(ATP) channel openers.
Current-Clamp Analysis: Under current-clamp conditions, the membrane potential is measured while the current is held constant or injected. This compound induces a concentration-dependent decrease in membrane potential (hyperpolarization) in bladder smooth muscle cells, which is sensitive to inhibition by glibenclamide, a known K(ATP) channel blocker. uniprot.org This demonstrates the compound's ability to alter the resting membrane potential by activating K(ATP) channels.
Voltage-Clamp Analysis: Voltage-clamp experiments allow for the direct measurement of ion currents across the membrane while the membrane potential is held at a fixed voltage. Whole-cell patch clamp measurements have shown that this compound significantly increases membrane currents in guinea-pig bladder smooth muscle cells. uniprot.org For example, in the presence of this compound (10 µM), the membrane current increased from control values of -11.5 ± 3.3 pA to -34.5 ± 3.4 pA under specific conditions (60 mM external K+ and voltage clamped at -80 mV with 140 mM K+ and 0.1 mM ATP in the pipette). uniprot.org This this compound-evoked current was sensitive to reversal by glibenclamide (5 µM), confirming its mediation through K(ATP) channels. uniprot.org
The following table summarizes representative current changes observed with this compound:
| Condition | Membrane Current (pA) (Mean ± S.E.M.) |
| Control | -11.5 ± 3.3 |
| This compound (10 µM) | -34.5 ± 3.4 |
Data derived from whole-cell patch clamp measurements in guinea-pig bladder smooth muscle cells with 60 mM external K+ and voltage clamped at -80 mV, 0.1 mM ATP in pipette. uniprot.org
Biochemical and Biophysical Characterization of K(ATP) Channel Modulation
K(ATP) channels are crucial energy sensors, linking the cell's metabolic state to its electrical activity. Their opening is inhibited by intracellular ATP and promoted by MgADP. wikipedia.org This intrinsic regulation forms the basis for their physiological roles in various tissues.
Biophysical studies further elucidate the characteristics of K(ATP) channels modulated by compounds like this compound. For instance, single-channel conductance measurements in guinea-pig bladder smooth muscle cells have estimated the conductance of K(ATP) channels to be approximately 7 pS at 0 mV with a physiological potassium gradient. wikipedia.org K(ATP) channel openers are thought to act by enhancing the ATPase activity of the SUR subunits, thereby promoting channel opening. wikipedia.org
The interplay between the Kir6 and SUR subunits, along with their sensitivity to intracellular nucleotides, defines the channel's response to pharmacological modulators such as this compound. The compound's ability to activate these channels highlights its specific interaction with the channel complex, leading to the observed physiological effects.
Ligand Binding Studies (e.g., Radioligand Binding Assays)
The interaction of this compound with K(ATP) channels has been investigated through ligand binding studies, which provide insights into its affinity for specific binding sites on the channel complex. This compound, as a 1,4-dihydropyridine (B1200194) K(ATP) channel opener, has been shown to interact with the dihydropyridine K(ATP) binding site nih.govwikipedia.org. Its binding to this site was demonstrated by its ability to displace the radioligand [125I]A-312110, a known high-affinity 1,4-dihydropyridine K(ATP) channel opener radioligand, in guinea-pig bladder membranes wikipedia.orgguidetopharmacology.orgmims.commims.comchem960.com. General radioligand binding studies for K(ATP) channel openers indicate that high-affinity binding to native K(ATP) channels and recombinant SUR subunits typically requires the presence of both Mg2+ and ATP idrblab.netuni.lu.
Fluorescence-Based Membrane Potential Assays
Fluorescence-based membrane potential assays are a key method for assessing the functional activity of K(ATP) channel openers like this compound. These assays utilize voltage-sensitive fluorescent dyes, such as bis-(1,3-dibutylbarbituric acid)trimethine oxonol (bis-oxonol) or DiBAC4(3), to monitor changes in membrane potential nih.govguidetopharmacology.orgwikidoc.orgwikipedia.orgnih.gov. When this compound activates K(ATP) channels, it causes membrane hyperpolarization, which is detected as a decrease in the fluorescence signal. In bladder smooth muscle cells, this compound activated K(ATP) channels with an EC50 of 102 nM, as determined by fluorescence membrane potential assays nih.gov. For comparison, another K(ATP) channel opener, A-251179, showed a pD2 of 7.72 in similar fluorescence-based FLIPR assays for membrane hyperpolarization in bladder smooth muscle cells, while this compound exhibited a pD2 of 7.04 wikidata.orgwikipedia.org.
Table 1: Potency of K(ATP) Channel Openers in Fluorescence-Based Membrane Potential Assays
| Compound | EC50 (nM) / pD2 | Assay Type | Cell Type / Tissue | Reference |
| This compound | 102 nM (EC50) | Fluorescence membrane potential | Bladder smooth muscle cells | nih.gov |
| This compound | 7.04 (pD2) | Fluorescence-based FLIPR assay | Bladder smooth muscle cells | wikidata.orgwikipedia.org |
| A-251179 | 7.72 (pD2) | Fluorescence-based FLIPR assay | Bladder smooth muscle cells | wikidata.orgwikipedia.org |
Glyburide-Sensitive Nature of this compound-Evoked Responses
A defining characteristic of K(ATP) channel activation is its sensitivity to sulfonylurea compounds, particularly glyburide (B1671678) (also known as glibenclamide), which acts as a selective blocker of these channels nih.govsci-toys.comwikipedia.org. The responses evoked by this compound have consistently been shown to be glyburide-sensitive, confirming that its effects are mediated specifically through K(ATP) channels. For instance, this compound activated K(ATP) channels in bladder smooth muscle cells in a glyburide-sensitive manner nih.gov. Furthermore, the suppression of spontaneous (myogenic) phasic activity in pig bladder strips by this compound was also found to be sensitive to glyburide nih.gov. This reversal of this compound's activities by glyburide serves as critical evidence for its mechanism of action as a K(ATP) channel opener wikipedia.org.
Table 2: Effects of this compound on Bladder Activity
| Activity | IC50 (nM) | Glyburide Sensitivity | Reference |
| Suppression of spontaneous phasic activity | 23 | Yes | nih.gov |
Preclinical Pharmacological Efficacy of A 278637 in Animal Models
In Vitro Functional Studies on Smooth Muscle Preparations
In vitro studies have elucidated the direct effects of A-278637 on isolated smooth muscle tissues, revealing its potent and selective actions. nih.gov
Inhibition of Spontaneous Myogenic Contractions in Isolated Bladder Tissues
This compound has demonstrated significant efficacy in inhibiting spontaneous (myogenic) phasic activity in isolated pig bladder strips. It suppressed these contractions with an inhibitory concentration 50% (IC50) of 23 nM. This inhibitory effect was sensitive to glyburide (B1671678) (glibenclamide), indicating a specific interaction with K(ATP) channels. nih.gov Furthermore, this compound activated K(ATP) channels in bladder smooth muscle cells, as assessed by fluorescence membrane potential assays using bis-(1,3-dibutylbarbituric acid)trimethine oxonol, with an effective concentration 50% (EC50) of 102 nM. This activation was also glyburide-sensitive, confirming its mechanism of action as a K(ATP) channel opener. nih.gov
Table 1: In Vitro Potency of this compound on Bladder Smooth Muscle
| Assay | Parameter | Value | Mechanism/Sensitivity |
| Spontaneous Phasic Activity (Pig Bladder) | IC50 | 23 nM | Glyburide-sensitive |
| K(ATP) Channel Activation (Bladder Cells) | EC50 | 102 nM | Glyburide-sensitive |
Differential Effects on Electrically Stimulated Contractions
While this compound potently inhibited spontaneous bladder contractions, its effects on stimulated contractions were less pronounced. This compound inhibited carbachol- and electrical field-stimulated contractions of bladder strips, but its potency in these assays was approximately 8-fold and 13-fold lower, respectively, compared to its potency in inhibiting spontaneous phasic activity. nih.gov This differential effect suggests a preferential action on the underlying myogenic activity rather than directly interfering with nerve- or agonist-induced contractions. nih.gov
Comparative Activity in Vascular Smooth Muscle Preparations
This compound exhibits a favorable selectivity profile, showing enhanced bladder selectivity compared to its effects on vascular smooth muscle. nih.govnih.gov Unlike some other KCOs, this compound did not interact with other ion channels, including L-type calcium channels, or other neurotransmitter receptor systems, contributing to its selective action. nih.gov This selectivity is crucial for potential therapeutic applications, as it aims to minimize cardiovascular side effects often associated with less selective K(ATP) channel openers. nih.govnih.gov
In Vivo Functional Assessments in Animal Models
In vivo studies have further substantiated the bladder-selective efficacy of this compound and its impact on physiological parameters in preclinical models. nih.govnih.gov
Suppression of Myogenic Bladder Overactivity in Anesthetized Animal Models
In a pig model of detrusor instability secondary to partial bladder outlet obstruction, this compound effectively suppressed unstable bladder contractions. nih.govresearchgate.net The effective dose of this compound required to inhibit unstable contraction area under the curve by 35% was 4.2 nmol/kg intravenously (i.v.). nih.gov This demonstrated a superior bladder selectivity compared to other KCOs such as WAY-133537 and ZD6169, and also significantly more selective than the calcium channel blocker nifedipine. nih.govnih.govresearchgate.net this compound was approximately 5- to 6-fold more bladder-selective than the other KCOs and 15-fold more selective than nifedipine, which itself exhibited approximately 4.5-fold vascular selectivity. nih.gov
Table 2: In Vivo Efficacy and Bladder Selectivity in Pig Model
| Compound | Effective Dose (nmol/kg i.v.) to Inhibit Unstable Contraction AUC by 35% | Effective Dose (nmol/kg i.v.) to Decrease Mean Arterial Pressure by 10% | Bladder Selectivity Ratio (MAP ED10/Bladder ED35) |
| This compound | 4.2 | 12 | 3 |
| WAY-133537 | 109 | 51 | 0.5 |
| ZD6169 | 661 | 371 | 0.6 |
| Nifedipine | 136 | 30 | 0.2 |
Impact on Physiological Parameters in Preclinical Models
Further hemodynamic comparisons in anesthetized canine models revealed that this compound exerted lesser effects on cardiovascular function at equivalent multiples of its EC35 (effective concentration for 35% suppression of unstable bladder contraction) compared to ZD6169 or WAY-133537. nih.gov Specifically, dose-dependent reductions in systemic vascular resistance (SVR) were greater with ZD6169 and WAY-133537 than with this compound. nih.gov At concentrations 10-fold above the EC35, this compound produced no effect on mean arterial pressure (MAP), whereas at 30-fold above the EC35, MAP was reduced by -11% from baseline, significantly less than the -24% for ZD6169 and -42% for WAY-133537. nih.gov Correspondingly, reflex-mediated increases in heart rate (HR) were modest for this compound (15% above baseline at 30-fold EC35) compared to ZD6169 (22%) and WAY-133537 (35%). nih.gov Additionally, increases in dP/dt (rate of pressure change in the ventricle) and cardiac output were observed at lower therapeutic multiples and were greater in magnitude for WAY-133537 and ZD6169 compared to this compound. nih.gov These findings suggest that this compound possesses a greater functional selectivity for urinary bladder versus vascular smooth muscle in vivo. nih.gov
Table 3: Hemodynamic Effects in Anesthetized Canine Model (at ~30x EC35)
| Compound | Mean Arterial Pressure (MAP) Change from Baseline | Heart Rate (HR) Change from Baseline |
| This compound | -11% | 15% |
| ZD6169 | -24% | 22% |
| WAY-133537 | -42% | 35% |
Organ Selectivity Profiling in Preclinical Species
Preclinical studies have extensively evaluated the organ selectivity of this compound to understand its therapeutic potential and minimize off-target effects. A key aspect of this profiling involves assessing its differential effects on bladder smooth muscle versus vascular smooth muscle, as well as its modulation of cardiac K(ATP) channels.
Bladder vs. Vascular Selectivity Ratios
The therapeutic utility of KATP channel openers (KCOs) for bladder-related conditions has historically been constrained by their potential to induce vascular effects, such as hypotension. This compound has demonstrated enhanced selectivity for the urinary bladder over the vasculature in preclinical animal models, notably in a pig model of detrusor instability secondary to partial bladder outlet obstruction. wikipedia.orggithub.comnih.govgoogle.com
In comparative studies, the effective doses of this compound, along with other KCOs (WAY-133537 and ZD6169) and the calcium channel blocker nifedipine, were determined based on their ability to inhibit unstable bladder contractions by 35% (ED35% bladder) and decrease mean arterial pressure by 10% (ED10% MAP). The bladder selectivity ratio was calculated as the ratio of ED10% MAP to ED35% bladder. wikipedia.orggoogle.com
As summarized in Table 1, this compound exhibited an ED35% bladder of 4.2 nmol/kg intravenously (i.v.) and an ED10% MAP of 12 nmol/kg i.v., yielding a bladder selectivity ratio of 3. wikipedia.orggoogle.com This ratio positions this compound as approximately 5- to 6-fold more bladder-selective than other KCOs like WAY-133537 (ratio of 0.5) and ZD6169 (ratio of 0.6). Furthermore, this compound demonstrated a remarkable 15-fold greater bladder selectivity compared to nifedipine, which was found to be approximately 4.5-fold vascular-selective. wikipedia.orggithub.comgoogle.com These findings suggest that this compound possesses a superior functional selectivity for urinary bladder versus vascular smooth muscle in vivo. nih.gov
Table 1: Bladder vs. Vascular Selectivity Ratios of this compound and Comparators in a Preclinical Pig Model
| Compound | Effective Dose (ED35% Bladder, nmol/kg i.v.) | Effective Dose (ED10% MAP, nmol/kg i.v.) | Bladder Selectivity Ratio (ED10% MAP / ED35% Bladder) |
| This compound | 4.2 | 12 | 3 |
| WAY-133537 | 109 | 51 | 0.5 |
| ZD6169 | 661 | 371 | 0.6 |
| Nifedipine | 136 | 30 | 0.2 |
Evaluation of Myocardial K(ATP) Channel Modulation
ATP-sensitive potassium (KATP) channels are widely distributed in various tissues, including cardiac muscle, where they play crucial roles in regulating cellular function, particularly in response to metabolic stress and in cardioprotection. Myocardial KATP channels are composed of sarcolemmal KATP (sKATP) and mitochondrial KATP (mitoKATP) channel entities.
This compound is classified as a KATP channel opener. wikipedia.orggithub.com In pharmacological profiling studies using fluorescence-based thallium-flux assays in HEK293 cells stably expressing human KATP channel subtypes, this compound demonstrated a preference for the Kir6.1/SUR2B KATP channel subtype. This specific subtype is known to be expressed in cerebral and meningeal arteries and the trigeminal system, and has been implicated in the pathophysiology of migraine.
While KATP channel activation in the myocardium is associated with cardioprotective effects, the primary focus of preclinical studies on this compound, as detailed in the available literature, has been its bladder-selective properties and its reduced vascular effects. The enhanced bladder selectivity of this compound, as evidenced by its high bladder vs. vascular selectivity ratio, suggests a lower propensity for systemic cardiovascular side effects that could arise from widespread KATP channel activation, including in the myocardium. However, specific detailed data on the direct modulation of myocardial K(ATP) channels by this compound, beyond its general classification as a KATP opener and its subtype preference, are not extensively reported in the provided preclinical efficacy studies focused on bladder function.
Comparative Preclinical Analysis of A 278637 with Other K Atp Channel Openers
Head-to-Head Comparisons of Potency and Efficacy
A-278637 exhibits potent K(ATP) channel opening activity and significant efficacy in modulating smooth muscle contractions. In bladder smooth muscle cells, this compound activated K(ATP) channels with an EC50 of 102 nM, as determined by fluorescence membrane potential assays. nih.gov Its ability to suppress spontaneous (myogenic) phasic activity in isolated pig bladder strips was even more potent, with an IC50 of 23 nM. nih.gov While effective against carbachol- and electrical field-stimulated bladder contractions, its potency in these assays was 8- to 13-fold lower compared to its effect on spontaneous phasic activity. nih.gov
When benchmarked against other K(ATP) channel openers, this compound demonstrates comparable or superior potency in certain contexts. For instance, in assays measuring membrane hyperpolarization, this compound showed a pD2 value of 7.04, which was higher than ZD6169 (pD2=6.56) and comparable to WAY-133537 (pD2=7.72) and A-251179 (pD2=7.72). nih.gov Furthermore, this compound's potency in suppressing spontaneous myogenic contractions (pD2=7.64) was comparable to A-251179 and notably more potent (2.2- to 4.7-fold) than WAY-133537 and ZD-6169, respectively. nih.gov
In broader comparisons with established KCOs, differences in potency and efficacy are observed depending on the tissue and specific K(ATP) channel subtype. For example, pinacidil (B1677893), another K(ATP) channel opener, activates ATP-modulated potassium channels in guinea pig bladder and heart with Ki values of 104 nM and 251 nM, respectively. akrivisbio.com In studies evaluating insulin (B600854) release from mouse pancreatic islets, diazoxide (B193173) demonstrated a dose-dependent inhibition of insulin release (93% at 100 µM), proving more effective than pinacidil (72% at 500 µM), cromakalim (B1669624) (35% at 500 µM), and nicorandil (B1678753) (25% at 500 µM). nih.gov Similarly, in whole-cell patch-clamp experiments on single beta-cells, pinacidil increased K+ current, though less than diazoxide, while cromakalim and nicorandil were less effective or ineffective in directly activating K+ currents. nih.gov
Table 1: Comparative Potency of this compound and Other K(ATP) Channel Openers in Preclinical Assays
| Compound | Assay | Parameter (EC50/IC50/Ki) | Value (nM) | Reference |
| This compound | K(ATP) channel activation (bladder smooth muscle, fluorescence) | EC50 | 102 | nih.gov |
| This compound | Suppression of spontaneous phasic activity (pig bladder strips) | IC50 | 23 | nih.gov |
| Pinacidil | ATP-modulated K+ channel activation (guinea pig bladder) | Ki | 104 | akrivisbio.com |
| Pinacidil | ATP-modulated K+ channel activation (guinea pig heart) | Ki | 251 | akrivisbio.com |
Table 2: Comparative Efficacy in Inhibiting Insulin Release from Mouse Pancreatic Islets
| Compound | Concentration (µM) | Inhibition of Insulin Release (%) | Reference |
| Diazoxide | 100 | 93 | nih.gov |
| Pinacidil | 100 | 36 | nih.gov |
| Pinacidil | 500 | 72 | nih.gov |
| Cromakalim | 500 | 35 | nih.gov |
| Nicorandil | 500 | 25 | nih.gov |
Distinctiveness in Molecular Mechanism and Selectivity Profiles
This compound is characterized as a 1,4-dihydropyridine (B1200194), a structural class known to yield selective receptor-ion channel modulators. nih.govresearchgate.net A key distinguishing feature of this compound is its enhanced bladder selectivity for suppressing unstable bladder contractions in vivo compared to other KCOs such as WAY-133537 and ZD6169. nih.govresearchgate.net This selectivity is crucial given that many K(ATP) channel openers can induce systemic cardiovascular effects due to the widespread distribution of K(ATP) channels. researchgate.net
K(ATP) channels are complex structures composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.1 or Kir6.2) and four regulatory sulfonylurea receptor subunits (SUR1, SUR2A, or SUR2B). frontiersin.orgmdpi.com The specific combination of these subunits dictates the channel's tissue distribution and functional properties. frontiersin.orgmdpi.com this compound, along with other KCOs like levcromakalim (B1674936), pinacidil, and ZD0947, demonstrates a preference for activating the Kir6.1/SUR2B K(ATP) channel subtype. mdpi.comresearchgate.netdntb.gov.uadntb.gov.ua This subtype is predominantly found in vascular smooth muscle. mdpi.com In contrast, other KCOs such as BMS-191095 and NN414 show preferred activation of the Kir6.2/SUR1 subtype, which is characteristic of pancreatic beta-cells. mdpi.comresearchgate.netdntb.gov.uadntb.gov.ua
Beyond its K(ATP) channel activity, this compound has been shown not to interact with other significant ion channels, including L-type calcium channels, or other neurotransmitter receptor systems. nih.gov This clean pharmacological profile contributes to its potential for selective therapeutic action, minimizing off-target effects.
Benchmarking Against Established K(ATP) Channel Modulators
This compound has been benchmarked against established K(ATP) channel modulators, revealing its advantageous profile, particularly for applications targeting the urinary bladder. Studies indicate that this compound possesses "enhanced potency and bladder selectivity" when compared to other KCOs evaluated for suppressing urinary bladder contractions. researchgate.net This superior bladder-to-vascular selectivity is a significant advancement, as the therapeutic utility of earlier KCOs was often limited by their lack of tissue differentiation, leading to systemic cardiovascular side effects. researchgate.net
For instance, while compounds like diazoxide and pinacidil are well-known K(ATP) channel activators, their broader activity across different K(ATP) channel subtypes and tissues can lead to diverse physiological effects, including vasodilation and modulation of insulin secretion. wikipedia.orgdrugbank.com Cromakalim and nicorandil are also recognized as K(ATP) channel openers, but they are sometimes described as "nonspecific" in certain contexts, such as ischemic preconditioning, where their effects might involve both mitochondrial and sarcolemmal K(ATP) channels. psu.edu The potent headache-inducing effect of levcromakalim in humans, likely due to cranial artery dilation, further underscores the importance of developing KCOs with improved tissue selectivity. dntb.gov.ua this compound's demonstrated selectivity for bladder smooth muscle contractions, coupled with its lack of interaction with other major ion channels or receptor systems, positions it as a more refined tool for investigating K(ATP) channel modulation in specific physiological systems. nih.govresearchgate.net
Future Directions and Emerging Research Avenues for A 278637
Investigation of A-278637 in Alternative Preclinical Disease Models
The established activity of this compound as a KATP channel opener, coupled with its favorable selectivity profile, suggests its potential utility beyond overactive bladder. KATP channels are integral to various physiological processes and are expressed in diverse tissues, including the central nervous system, skeletal muscle, heart, and other smooth muscle tissues uni.lu.
One significant area for future preclinical investigation is neurodegenerative diseases. KATP channels have been implicated in conditions such as Alzheimer's disease, Parkinson's disease, Vascular dementia, and Huntington's disease mims.com. KATP channel openers have shown neuroprotective effects by modulating neuronal excitability, regulating neurotransmitter release, inhibiting abnormal protein aggregation, preventing calcium overload, and reducing reactive oxygen species production mims.com. Given this compound's potent KATP channel opening activity, exploring its effects in relevant in vitro and in vivo models of these neurological disorders could uncover novel therapeutic applications.
Furthermore, this compound has been noted for its effectiveness in treating acute decompensated heart failure, although its precise mechanism in this context is not fully understood, with a possible involvement of cardiac β1-adrenergic receptors nih.gov. This observation warrants further dedicated preclinical studies to elucidate its mechanism of action in cardiac tissues and to assess its therapeutic potential in various cardiovascular pathologies beyond its bladder-selective effects. Its superior functional selectivity for urinary bladder versus vascular smooth muscle in vivo suggests it may exhibit a more favorable therapeutic index than other KATP channel openers in conditions where systemic vascular effects are undesirable wikidata.org.
Elucidation of Potential Additional Cellular or Molecular Targets
While initial studies indicated that this compound did not interact with other ion channels (e.g., L-type calcium channels) or neurotransmitter receptor systems in the context of bladder smooth muscle fishersci.ca, broader target profiling suggests other potential interactions. For instance, this compound has been listed with potential antagonist activity at the Vasopressin V1a receptor, inhibitory activity at Voltage-gated potassium channel subunit Kv1.5, Voltage-gated L-type calcium channels, and hERG, and activating activity at Calcium-activated potassium channel alpha/beta 1, and inhibitory activity at Inward rectifier potassium channel 4 mims.com. These diverse potential interactions, if confirmed and characterized, could significantly broaden the understanding of this compound's pharmacological profile.
Future research should employ advanced target deconvolution strategies to systematically identify and validate any additional cellular or molecular targets. Techniques such as phenotypic screening coupled with omics approaches (e.g., proteomics, metabolomics) can reveal unforeseen biological pathways influenced by this compound. Comprehensive binding assays across a wider panel of receptors, enzymes, and ion channels using high-throughput screening platforms would be crucial. Understanding these additional targets could provide insights into novel therapeutic applications or potential off-target effects, guiding further drug development and optimization.
Integration with Advanced Imaging and Bioanalytical Techniques for Preclinical Characterization
Advanced imaging and bioanalytical techniques are indispensable for a comprehensive preclinical characterization of this compound, offering insights into its pharmacokinetics, pharmacodynamics, and tissue distribution in vivo.
Advanced Imaging Techniques: The integration of advanced imaging modalities can provide non-invasive, real-time visualization of this compound's effects and distribution. Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) can be utilized to radiolabel this compound or its derivatives to track its biodistribution, target engagement, and accumulation in specific tissues, including the brain for neurodegenerative disease models or cardiac tissue for heart failure studies mims.comsci-toys.com. Magnetic Resonance Imaging (MRI) can offer high-resolution anatomical and functional information, allowing for the assessment of changes in tissue morphology, perfusion, or metabolism induced by this compound mims.comsci-toys.com. Optical imaging techniques, such as fluorescence light microscopy, can provide detailed insights into cellular and subcellular localization and dynamics of this compound or its targets in ex vivo or in vivo transparent models idrblab.net.
Bioanalytical Techniques: For detailed pharmacokinetic and metabolism studies, advanced bioanalytical techniques are essential. Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) can be employed for highly sensitive and selective quantification of this compound and its metabolites in various biological matrices (e.g., plasma, urine, tissue homogenates, cerebrospinal fluid) mims.com. Microdialysis can be used to measure unbound drug concentrations in specific tissues (e.g., brain, bladder wall) in awake, freely moving animals, providing crucial data on tissue penetration and local pharmacokinetics. Quantitative autoradiography can precisely map the distribution of radiolabeled this compound within tissues, offering high spatial resolution for target and off-target tissue accumulation guidetopharmacology.org. These techniques collectively provide a robust framework for understanding the preclinical profile of this compound.
Exploration of this compound as a Research Tool in Ion Channel Biology
This compound's well-characterized activity as a potent and selective KATP channel opener presents a significant opportunity for its exploration as a dedicated research tool in ion channel biology wikipedia.orgfishersci.cauni.luwikidata.orgguidetopharmacology.orgmims.com. Its ability to activate KATP channels in a glyburide-sensitive manner and suppress spontaneous contractions in bladder smooth muscle makes it valuable for investigating the role of these specific channels in smooth muscle physiology and pathophysiology fishersci.camims.com.
The compound's demonstrated bladder selectivity over vascular effects in vivo is particularly advantageous fishersci.cawikidata.orgguidetopharmacology.orgmims.com. This selectivity allows researchers to probe the function of KATP channels in the bladder and potentially other smooth muscle tissues without confounding systemic cardiovascular effects that often limit the utility of less selective KATP channel modulators. This makes this compound an ideal chemical probe for dissecting the contribution of KATP channels to myogenic activity and contractility in various organ systems.
Furthermore, the existing challenge of a lack of high-affinity radioligands for investigating native and recombinant KATP channels guidetopharmacology.org highlights a niche where this compound or its derivatives could be developed. As a selective opener, this compound could serve as a scaffold for designing novel radioligands to map KATP channel distribution, quantify channel expression, and facilitate high-throughput screening for new channel modulators. By providing a precise and selective means to manipulate KATP channel activity, this compound can significantly advance the understanding of ion channel function, their roles in disease mechanisms, and the discovery of new therapeutic agents targeting these channels.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 9887869 |
| Glyburide (B1671678) | 3488 |
| ZD-6169 | 177852 |
| Nifedipine | 4485 |
| Levcromakalim (B1674936) | 94535-50-9 |
| Pinacidil (B1677893) | 4826 |
| Diazoxide (B193173) | 3019 |
Data Tables
Q & A
Q. What is the pharmacological mechanism of A-278637 in bladder smooth muscle?
this compound selectively activates ATP-sensitive potassium (K(ATP)) channels in bladder smooth muscle cells, demonstrated via fluorescent membrane potential assays and whole-cell patch-clamp techniques. This activation is glibenclamide-sensitive, confirming K(ATP) specificity. The compound inhibits spontaneous (myogenic) rhythmic contractions in porcine bladder strips with an IC50 of 23 nM, making it a candidate for overactive bladder treatment .
Q. What experimental models are used to evaluate this compound's efficacy?
Key models include:
- In vitro : Porcine bladder strips for measuring inhibition of spontaneous, carbachol-induced, and electric field stimulation (EFS)-induced contractions.
- Ex vivo : Tissue selectivity studies comparing bladder vs. vascular smooth muscle responses.
- In vivo : Bladder instability models to assess functional selectivity over other KCOs (e.g., WAY-133537) .
Q. How does this compound compare to other potassium channel openers (KCOs) like WAY-133537?
this compound exhibits enhanced bladder selectivity. For example:
Q. What are the critical pharmacological parameters (e.g., IC50) for this compound?
Key parameters include:
- Potency : IC50 = 23 nM for spontaneous contractions.
- Selectivity : 8–13× lower potency for carbachol/EFS-induced contractions.
- Specificity : No off-target effects on L-type calcium channels or neurotransmitter systems .
Advanced Research Questions
Q. How can researchers optimize experimental conditions for testing this compound across contraction types?
- Variable IC50 Values : Address discrepancies by standardizing tissue preparation (e.g., oxygenation, temperature) and agonist concentrations (carbachol/EFS parameters).
- Control for Tissue Variability : Use paired bladder strips from the same animal to reduce inter-sample variability .
Q. How to resolve contradictions between in vitro potency and in vivo efficacy?
- Pharmacokinetic Factors : Assess bioavailability and tissue penetration using radiolabeled this compound.
- Model Relevance : Validate animal models (e.g., pig vs. rodent) for translational accuracy.
- Dose-Response Calibration : Use higher doses in vivo to compensate for metabolic clearance .
Q. What methodological approaches ensure selective K(ATP) targeting by this compound?
- Antagonist Validation : Confirm glibenclamide-sensitive responses in all assays.
- Off-Target Screening : Test against L-type calcium channels (e.g., nifedipine sensitivity) and neurotransmitter receptors (e.g., muscarinic, adrenergic).
- Tissue Cross-Testing : Compare bladder vs. vascular smooth muscle responses to exclude systemic effects .
Q. How to design dose-response experiments for tissue-specific effects?
- Multi-Model Testing : Include spontaneous, agonist-induced, and EFS-induced contractions in the same study.
- Concentration Ranges : Use logarithmic increments (e.g., 1 nM–100 µM) to capture full dose-response curves.
- Statistical Power : Replicate experiments across ≥3 independent tissue samples .
Q. What strategies integrate this compound findings with bladder dysfunction literature?
Q. How to validate replication of this compound studies from primary literature?
- Protocol Adherence : Follow exact methods for tissue preparation, agonist concentrations, and data normalization.
- Negative Controls : Include glibenclamide-only and vehicle-only groups.
- Data Transparency : Publish raw data (e.g., contraction amplitudes) and analysis scripts in supplementary materials .
Methodological Notes
- Data Contradiction Analysis : Use triangulation (e.g., electrophysiology + tissue bath assays) to confirm mechanistic consistency. Address outliers via sensitivity analysis .
- Literature Review : Prioritize primary sources (e.g., British Journal of Pharmacology) over reviews. Use databases like PubMed with keywords "this compound" + "K(ATP)" + "bladder" .
- Experimental Documentation : Adhere to Beilstein Journal of Organic Chemistry standards for methods sections, including detailed reagent sources and equipment settings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
